Computed Lipophilicity Shift: 3-Pyridyl vs. 2-Pyridyl Regioisomer
The target compound (3-pyridyl isomer) exhibits a computed XLogP3-AA of 3.0, while the 2-pyridyl isomer (CAS 2109446-91-3) shows XLogP3-AA = 3.3, a difference of +0.3 log units favoring the 2-pyridyl analog [1]. This difference arises despite identical molecular formula (C21H22N2O4), molecular weight (366.4 g/mol), hydrogen bond donor count (0), hydrogen bond acceptor count (5), and rotatable bond count (5) [2]. The lower lipophilicity of the 3-pyridyl isomer predicts moderately reduced membrane passive permeability and potentially lower plasma protein binding relative to the 2-pyridyl isomer.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 2109446-91-3): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP3 = -0.3 (3-pyridyl more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); no experimental logP/logD data available. |
Why This Matters
A ΔXLogP3 of 0.3 is within the range known to alter permeability, solubility, and in vivo distribution, making the 3-pyridyl isomer the preferred choice when lower lipophilicity is desired to mitigate hERG binding, phospholipidosis, or metabolic clearance driven by high logD.
- [1] PubChem Computed Properties: XLogP3-AA for CID 121020899 (3.0) vs. CID 121022241 (3.3). National Center for Biotechnology Information. View Source
- [2] PubChem Computed Descriptors for CID 121020899 and CID 121022241. National Center for Biotechnology Information. View Source
